molecular formula C12H12N2O2S B1265495 3-amino-N-phenylbenzenesulfonamide CAS No. 80-21-7

3-amino-N-phenylbenzenesulfonamide

Cat. No. B1265495
CAS RN: 80-21-7
M. Wt: 248.3 g/mol
InChI Key: SOZFVONLAQIHRF-UHFFFAOYSA-N
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Description

3-amino-N-phenylbenzenesulfonamide is a chemical compound with the CAS Number: 80-21-7 . It has a molecular weight of 248.31 .


Synthesis Analysis

While specific synthesis methods for 3-amino-N-phenylbenzenesulfonamide were not found, sulfonamides in general are an important class of synthetic antimicrobial drugs used in the treatment of human and animal bacterial infections . Research into optimized methods for their synthesis continues to be of relevance .


Physical And Chemical Properties Analysis

3-amino-N-phenylbenzenesulfonamide is a powder with a melting point of 129-130°C .

Scientific Research Applications

1. Accurate Prediction of Aqueous pKa Values The compound is used in the accurate prediction of aqueous pKa values of sulfonamide drugs. This is achieved through the construction of models for three variants of the SO2NHR group, which include primary benzene sulfonamide derivatives, N-phenyl substituted 4-amino-N-phenylbenzenesulfonamide analogues, and phenylsulfonylureas .

Antibiotic Applications

3-amino-N-phenylbenzenesulfonamide is used in the production of sulfa antibiotics like sulfadiazine. These antibiotics work by competitively inhibiting p-aminobenzoic acid in the folic acid metabolism cycle, which prevents bacterial multiplication .

Use in Diuretic Drugs

The compound is used in the production of diuretic drugs like furosemide and hydrochlorothiazide. These drugs help to increase the amount of water and salt expelled from the body as urine .

Use in Antidiabetic Drugs

3-amino-N-phenylbenzenesulfonamide is used in the production of antidiabetic drugs like glimepiride. These drugs work by increasing the amount of insulin released by the pancreas in order to lower blood sugar .

Synthesis of N-aryl Sulfonamides

The compound is used in the synthesis of N-aryl sulfonamides. This is achieved through a convenient one-pot three-component reaction involving aryl boronic acids, aryl amines, and DABSO as the SO2 source .

Use in Cancer Research

3-amino-N-phenylbenzenesulfonamide is used in cancer research. Changes in gene expression cause uncontrolled cell proliferation and consequently tumor hypoxia. The tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH. Therefore, an overexpression of carbonic anhydrase IX (CA IX) genes was detected in many solid tumors .

Mechanism of Action

Target of Action

The primary target of 3-amino-N-phenylbenzenesulfonamide is the sulfonamide group . This group is an acidic moiety that features heavily in pharmaceutical and agrochemical compounds .

Mode of Action

3-amino-N-phenylbenzenesulfonamide acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . This prevents bacterial multiplication by inhibiting the folic acid metabolism cycle .

Biochemical Pathways

The compound affects the folic acid metabolism cycle . By acting as a competitive antagonist of PABA, it inhibits the synthesis of folic acid, which is essential for DNA production in bacteria . This results in the prevention of bacterial multiplication .

Pharmacokinetics

It’s known that the compound has amolecular weight of 248.31 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The result of the action of 3-amino-N-phenylbenzenesulfonamide is the inhibition of bacterial multiplication . By preventing the synthesis of folic acid, an essential component for DNA production in bacteria, the compound effectively stops the bacteria from multiplying .

Action Environment

The action, efficacy, and stability of 3-amino-N-phenylbenzenesulfonamide can be influenced by various environmental factors. For instance, the compound’s melting point is 129-130°C , which may affect its stability under different temperature conditions.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 3-amino-N-phenylbenzenesulfonamide were not found, sulfonamides continue to be an important part of the antimicrobial armamentarium, and research into optimized methods for their synthesis continues to be of relevance .

properties

IUPAC Name

3-amino-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZFVONLAQIHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058830
Record name Benzenesulfonamide, 3-amino-N-phenyl-
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Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780142
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-amino-N-phenylbenzenesulfonamide

CAS RN

80-21-7
Record name 3-Amino-N-phenylbenzenesulfonamide
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Record name 3-Aminobenzenesulfonanilide
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Record name 3-Aminobenzenesulfonanilide
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Record name Benzenesulfonamide, 3-amino-N-phenyl-
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Record name Benzenesulfonamide, 3-amino-N-phenyl-
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Record name m-aminobenzenesulphonanilide
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Synthesis routes and methods

Procedure details

To 3-nitro-N-phenylbenzenesulfonamide (255.5 mg, 0.919 mmol) in 4 mL of THF is added SnCl2 dihydrate (1.015 g, 4.486 mmol). The resulting mixture is heated in a microwave reactor at a power of 75 Watts and 135° C. for 1 min then at 15 Watts and 135° C. for 14 min. The reaction is cooled to room temperature, diluted with EtOAc (20 mL), washed with saturated aqueous NaHCO3 (10 mL) and allowed to stir for about 12 hours. The reaction mixture is then extracted with EtOAc (75 mL). The organic layer is washed with H2O (75 mL), saturated aqueous NaCl (2×75 mL), dried (MgSO4) and concentrated in vacuo to yield a yellow residue. This residue is purified over silica (0-4% MeOH in CH2Cl2) to afford 178 mg (78% yield) of the desired compound. 1H NMR (DMSO-d6, 300 MHz): δ 5.57 (s, 2H), 6.69 (d, J=8.1 Hz, 1H), 6.84 (d, J=7.5 Hz, 1H), 6.95 (s, 1H), 6.99 (t, J=7.5 Hz, 1H), 7.07 (d, J=8.1 Hz, 2H), 7.12 (t, J=8.1 Hz, 1H), 7.21 (t, J=8.1 Hz, 2H), 10.12 (s, 1H). MS (ESI, pos. ion) m/z: 249 (M+1).
Quantity
255.5 mg
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
1.015 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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